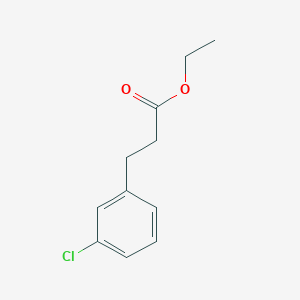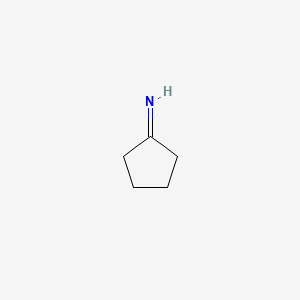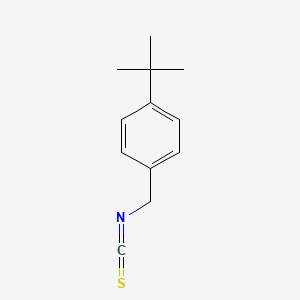
Ethyl 3-(3-chlorophenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3-chlorophenyl)propanoate is a chemical compound that belongs to the class of organic compounds known as propanoic acid derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Kinetics of Ester Decomposition
The study of the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of esters like ethyl propanoate offers insight into the initiation reactions and intermediate products from unimolecular decomposition reactions. Such research provides a foundation for understanding the thermal stability and reactivity of Ethyl 3-(3-chlorophenyl)propanoate, facilitating its use in biofuel development and other applications (El‐Nahas et al., 2007).
Polymorphism in Pharmaceutical Compounds
The investigation of polymorphism, as seen in specific investigational pharmaceutical compounds, is crucial for the pharmaceutical industry. Understanding the polymorphic forms of Ethyl 3-(3-chlorophenyl)propanoate-related compounds can influence drug formulation, stability, and efficacy (Vogt et al., 2013).
Insect Growth Regulation
Ethyl 3-(3-chlorophenyl)propanoate has been explored for its potential as an insect growth regulator. Its synthesis and bio-assay against the wax moth, Galleria mellonella, highlight its role as a juvenile hormone mimic, indicating potential applications in pest control (Devi & Awasthi, 2022).
Catalytic Reactions for Environmental Applications
The role of ethyl derivatives in catalytic reactions, particularly in the degradation of environmental pollutants, underscores the importance of Ethyl 3-(3-chlorophenyl)propanoate in advanced oxidation processes for wastewater treatment. This research aids in the development of more efficient and sustainable methods for removing hazardous substances from the environment (Sun & Pignatello, 1993).
Organic Electronics and Photodetectors
In the field of organic electronics, modified ethylene derivatives are employed to enhance the performance of polymer photodetectors. By integrating Ethyl 3-(3-chlorophenyl)propanoate into polymers, researchers can significantly improve the detectivity of photodetectors, which is critical for the development of advanced optical devices (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZLHYCICBIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570046 | |
| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorophenyl)propanoate | |
CAS RN |
7116-35-0 | |
| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)

![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)
